Product packaging for Hydrazinecarbodithioic acid(Cat. No.:CAS No. 471-32-9)

Hydrazinecarbodithioic acid

Cat. No.: B3052865
CAS No.: 471-32-9
M. Wt: 108.19 g/mol
InChI Key: YNNGZCVDIREDDK-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid (Chemical Abstracts Service Registry Number information is not available in the current search results) is an organic compound with the molecular formula CH4N2S2 . It serves as a key precursor in synthetic and coordination chemistry. Its structure features a hydrazine backbone substituted with a dithiocarboxylic acid group, making it a versatile ligand for forming stable coordination compounds with various metal cations . This compound is part of the nitrogen-sulfur ligand family, which is extensively studied for developing materials with interesting electronic, magnetic, and optical properties . A primary research application involves its conversion into stable alkyl esters, such as S-alkyl hydrazinecarbodithioates. These esters are valuable intermediates for creating novel chemical entities and are notably more stable than their salt counterparts, resisting intramolecular cyclization under acidic or basic conditions . Research into related dithiocarbazate esters and N-acyl this compound esters indicates potential for pronounced biological activities, including antimicrobial properties, which makes this compound a compound of interest in medicinal chemistry research for evaluating antimicrobial potential . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2S2 B3052865 Hydrazinecarbodithioic acid CAS No. 471-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aminocarbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S2/c2-3-1(4)5/h2H2,(H2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNGZCVDIREDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(NN)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043991
Record name Hydrazinecarbodithioic acid
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Molecular Weight

108.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-32-9
Record name Hydrazinecarbodithioic acid
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Record name NSC-132378
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Record name Hydrazinecarbodithioic acid
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Record name HYDRAZINECARBODITHIOIC ACID
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Synthetic Methodologies and Chemical Derivatization of Hydrazinecarbodithioic Acid

Synthesis of Parent Hydrazinecarbodithioic Acid and its Anionic Forms

The formation of this compound and its salts is a fundamental process that serves as a gateway to a wide array of more complex derivatives.

Reaction Pathways for Carbodithioic Acid Formation

The core reaction for the synthesis of this compound involves the nucleophilic addition of hydrazine (B178648) to carbon disulfide. researchgate.net This reaction is typically carried out in the presence of a base. The base plays a crucial role in deprotonating the hydrazine, thereby increasing its nucleophilicity, and also in stabilizing the resulting dithiocarbazate anion. researchgate.net

The general reaction can be represented as: NH₂NH₂ + CS₂ → NH₂NHCSSH

This reaction highlights the formation of the dithiocarbamic acid. However, these acids are often unstable and are typically converted to their more stable salt forms. researchgate.net

Preparation of Hydrazinium (B103819) Dithiocarbazate

A common and practical method for synthesizing a stable salt of this compound is the preparation of hydrazinium dithiocarbazate. This is achieved by reacting carbon disulfide with hydrazine hydrate (B1144303). googleapis.comrsc.org The hydrazine acts both as the nucleophile and the base to form the corresponding hydrazinium salt.

The synthesis can be performed by reacting hydrazine and carbon disulfide in an aqueous medium. googleapis.com The typical molar ratio of hydrazine to carbon disulfide is in the range of 2:1 to 4:1. googleapis.com For instance, carbon disulfide can be added dropwise to a cooled solution of hydrazine hydrate, potassium hydroxide (B78521), and ethanol. rsc.org Another approach involves the reaction of hydrazine dihydrochloride (B599025) with sodium hydroxide in ethanol, followed by the addition of carbon disulfide. evitachem.com The resulting hydrazinium dithiocarbazate is a stable, isolable solid. It is important to note that hydrazinium dithiocarbazates are known to decompose upon heating. nih.govsemanticscholar.org

Synthesis of Substituted this compound Derivatives

The synthetic utility of this compound is greatly expanded through the synthesis of its substituted derivatives, which serve as important intermediates and ligands.

S-Alkyl and S-Aryl Esters

The S-alkyl and S-aryl esters of this compound are valuable precursors for the synthesis of various heterocyclic compounds and Schiff base ligands. researchgate.net These esters are generally more stable than the parent acid or its salts. researchgate.net

The synthesis of these esters is typically achieved by the S-alkylation or S-arylation of the dithiocarbazate anion. This is accomplished by reacting the in-situ generated dithiocarbazate salt with an appropriate alkyl or aryl halide. nih.govnih.gov For example, S-alkyl esters can be prepared by reacting a hydrazide with carbon disulfide in the presence of a base like triethylamine (B128534) or potassium hydroxide, followed by the addition of an alkyl halide such as methyl iodide or ethyl bromide. rsc.orgnih.govbhu.ac.in

A general procedure for synthesizing S,S'-diesters involves suspending a hydrazide in methanol (B129727) with triethylamine and carbon disulfide, followed by the addition of the corresponding halide. nih.gov Similarly, S-monoesters can be synthesized by carefully controlling the stoichiometry of the alkylating agent. nih.gov The reaction of carboxylic acids with triarylphosphites and N-iodosuccinimide also provides a method for synthesizing aryl esters. rsc.org

Table 1: Examples of Synthesized S-Alkyl/Aryl Esters of this compound Derivatives

Starting HydrazideAlkylating/Arylating AgentBaseProductReference
4-Nitrobenzohydrazide (B182513)Methyl IodideTriethylamineMethyl 2-(4-nitrobenzoyl)hydrazinecarbodithioate nih.gov
4-NitrobenzohydrazideIsopropyl IodideTriethylamineIsopropyl 2-(4-nitrobenzoyl)hydrazinecarbodithioate nih.gov
Pyrazine-2-carboxylic acid hydrazideDimethyl SulfatePotassium HydroxideMethyl N'-(pyrazine-2-carbonyl)hydrazinecarbodithioate tandfonline.com
Furan-2-carboxylic acid hydrazideMethyl IodidePotassium HydroxideMethyl N'-(furan-2-carbonyl)hydrazinecarbodithioate bhu.ac.in

N-Substituted this compound Derivatives

N-substituted derivatives of this compound are synthesized to modify the electronic and steric properties of the molecule, which can influence the properties of their subsequent derivatives and metal complexes.

The synthesis of N-substituted this compound derivatives typically starts with a substituted hydrazine. For example, N-methyl-4-nitrobenzohydrazide can be reacted with carbon disulfide and an alkyl halide in the presence of triethylamine to yield the corresponding N-methyl substituted S-ester. nih.gov Similarly, pyrazine-2-carboxylic acid N-methyl-hydrazide can be treated with carbon disulfide and methyl iodide in the presence of triethylamine to produce N-methyl-N'-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester. tandfonline.comingentaconnect.com

Table 2: Examples of N-Substituted this compound Derivatives

Starting HydrazideReagentsProductReference
N-Methyl-4-nitrobenzohydrazideCS₂, Alkyl Halide, TriethylamineS-Alkyl 2-methyl-2-(4-nitrobenzoyl)hydrazinecarbodithioate nih.gov
Pyrazine-2-carboxylic acid N-methyl-hydrazideCS₂, Methyl Iodide, TriethylamineMethyl N-methyl-N'-(pyrazine-2-carbonyl)hydrazinecarbodithioate tandfonline.com

Schiff Base Ligands Derived from this compound Esters

Schiff base ligands derived from S-alkyl/aryl esters of this compound are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netbendola.com These ligands are typically synthesized through the condensation reaction of the amino group of the S-substituted this compound ester with an aldehyde or a ketone. researchgate.netbendola.com

The reaction is often carried out by refluxing the S-alkyl/aryl dithiocarbazate with the carbonyl compound in a suitable solvent, sometimes with the addition of an acid or base catalyst. chemrevlett.com For example, the Schiff base N'-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl (B1604629) ester was prepared by the condensation of S-benzyldithiocarbazate and 3-acetylcoumarin. researchgate.net

The formation of these Schiff bases introduces an azomethine group (-C=N-), which, along with the sulfur atoms of the dithiocarboxylate moiety, provides multiple coordination sites for metal ions. researchgate.netbendola.com

Multi-Step Synthetic Strategies Incorporating this compound Moieties

This compound and its esters are key intermediates in multi-step syntheses of complex heterocyclic compounds. These strategies often involve the initial formation of the this compound derivative, followed by cyclization or condensation reactions to build the desired heterocyclic ring.

A common approach involves the reaction of carbohydrazides with carbon disulfide to form dithiocarbazates, which are then used to synthesize a variety of heterocyclic systems. For instance, dimethyl heteroaroylcarbonohydrazonodithioates, synthesized from various heterocyclic carbohydrazides, can undergo substitution with diamines. researchgate.net Depending on the reaction conditions, this can lead to N'-(cycloalkyldiamin-2-ylidene)heteroaroylhydrazides or cyclize to form 5,6,7,8-tetrahydro researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,3-a]pyrimidines. researchgate.net

Another strategy involves the synthesis of S-esters and S,S'-diesters of 2-(4-nitrobenzoyl)this compound. nih.gov These are prepared by reacting 4-nitrobenzohydrazide or its N-methyl derivative with carbon disulfide and various alkyl halides in the presence of triethylamine. nih.gov These intermediates can then be used to obtain novel 5-(4-nitrophenyl)-1,3,4-oxadiazoles. nih.gov The initial 4-nitrobenzohydrazide is typically synthesized from methyl 4-nitrobenzoate (B1230335) and hydrazine hydrate. nih.gov

Furthermore, this compound derivatives serve as precursors for various other heterocyclic systems. For example, they can be used to synthesize 1,2,4-triazole (B32235) derivatives through different pathways, including the formation of thiosemicarbazide (B42300) derivatives which are then cyclized. researchgate.net Similarly, they are employed in the synthesis of 1,3,4-thiadiazoles. connectjournals.com The reaction of levofloxacin (B1675101) with thionyl chloride followed by treatment with thiosemicarbazide yields a hydrazinecarbothioamide derivative, which can be cyclized to a triazole-3-thiol ring. jmchemsci.com Another pathway involves reacting the initial compound with hydrazine hydrate and then with carbon disulfide in a basic medium to form a different heterocyclic system. jmchemsci.com

Multi-step syntheses can also lead to more complex fused heterocyclic systems. For instance, starting from 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, reaction with bifunctional compounds can lead to the formation of new heterobicyclic nitrogen systems containing the 1,3,4-thiadiazole (B1197879) moiety. connectjournals.com

The versatility of this compound in multi-step synthesis is further highlighted by its use in creating diverse structures like pyrazoles, isoxazoles, and 4-pyrones from α-unsaturated 1,3-diketo-esters. researchgate.net The resulting acid hydrazides can be further reacted to form thiosemicarbazides, which are then cyclized into thiotriazoles, thiadiazoles, and oxadiazoles. researchgate.net

Table 1: Examples of Multi-Step Syntheses Involving this compound Derivatives

Starting MaterialReagentsIntermediate(s)Final Product(s)Reference
Heterocyclic carbohydrazides1. CS₂ 2. DiaminesDimethyl heteroaroylcarbonohydrazonodithioatesN'-(Cycloalkyldiamin-2-ylidene)heteroaroylhydrazides or 5,6,7,8-tetrahydro researchgate.netdntb.gov.uaresearchgate.nettriazolo[4,3-a]pyrimidines researchgate.net
4-Nitrobenzohydrazide1. CS₂, TEA 2. Alkyl halidesS-esters and S,S'-diesters of 2-(4-nitrobenzoyl)this compound5-(4-Nitrophenyl)-1,3,4-oxadiazoles nih.gov
Heterocyclic carbohydrazidesVariousThiosemicarbazide derivatives1,2,4-Triazole-5-thiones researchgate.net
Levofloxacin1. Thionyl chloride 2. Thiosemicarbazide 3. NaOHHydrazinecarbothioamide derivativeTriazole-3-thiol ring jmchemsci.com
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenolBifunctional compounds-Fused heterobicyclic nitrogen systems connectjournals.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to develop more environmentally friendly and efficient methodologies. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Solvent-free synthesis, often employing grinding techniques, has emerged as a highly efficient and eco-friendly method for preparing hydrazide derivatives. researchgate.net This approach involves grinding carboxylic acids with hydrazine hydrate directly in a mortar and pestle, leading to the formation of hydrazides in a solid mass, which can then be crystallized. researchgate.net This method avoids the use of organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.net

Another example of a solvent-free approach is the heterogeneous Schiff base reaction of carboxymethyl chitosan (B1678972) with various aldehydes. rsc.org This method allows for the multi-cycle preparation of the desired polysaccharide derivatives and eliminates the need for organic solvents, thereby reducing waste. rsc.org The synthesis of (thio)ester derivatives using iron(III) chloride as a heterogeneous catalyst can also be performed under solvent-free conditions at room temperature. tudelft.nl

Microwave-assisted organic synthesis has gained significant traction as it dramatically reduces reaction times, often increases product yields, and can lead to higher product purity compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the synthesis of various derivatives of this compound and related hydrazides.

For instance, the synthesis of hydrazide-hydrazones of phenylacetic acid has been achieved by heating the corresponding hydrazide with aldehydes in a microwave synthesizer. mdpi.com This method is significantly faster than traditional refluxing. mdpi.com Similarly, microwave irradiation has been used for the synthesis of bioactive tetrahydropyrimidine (B8763341) derivatives through a Biginelli condensation involving a 1,3,4-oxadiazole-based aldehyde. foliamedica.bg The reaction times were significantly shorter (22-24 minutes) compared to conventional heating. foliamedica.bg

The synthesis of pyrazole (B372694) derivatives from chalcones and hydrazine hydrate has also been efficiently carried out using microwave assistance. nih.gov Furthermore, microwave irradiation has been employed in the synthesis of bile acid derivatives, demonstrating significant rate enhancements in reactions like Wolff-Kishner reduction. nih.gov

Ultrasound-assisted synthesis is another green chemistry technique that utilizes ultrasonic waves to accelerate chemical reactions. This method often leads to higher yields and shorter reaction times compared to conventional methods. mdpi.comlew.ro

The synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives has been efficiently achieved using ultrasound radiation. mdpi.comnih.gov The sonication process not only accelerated the reaction rate but also provided the derivatives in good yields. mdpi.comnih.gov Similarly, the condensation of acid hydrazides with aromatic aldehydes to form benzoxazinonylhydrazone derivatives was significantly faster (6-7 minutes) and resulted in higher yields under ultrasound irradiation compared to conventional heating. lew.ro

Piperidinyl-quinoline acylhydrazones have also been synthesized in excellent yields within 4-6 minutes using an ultrasonic-assisted approach. mdpi.com This method proved to be more efficient than conventional acid-catalyzed condensation. mdpi.com

The development and use of green catalysts are central to sustainable chemistry. These catalysts are typically non-toxic, recyclable, and derived from abundant resources. mdpi.com L-proline, a naturally occurring amino acid, has been utilized as an effective and environmentally friendly organocatalyst in the synthesis of hydrazide derivatives. mdpi.com Using a grinding technique with moist L-proline as a catalyst significantly shortens reaction times and improves yields compared to traditional reflux methods. mdpi.com

Functionalized biochar, derived from biomass pyrolysis, is another promising eco-friendly catalyst. nih.gov Its tunable surface functionalities and high stability make it a viable alternative to conventional catalysts for synthesizing various heterocyclic compounds. nih.gov

In some cases, the search for sustainable processes has led to catalyst-free methodologies. mdpi.com For example, the synthesis of certain 7-azagramine analogues via the Mannich reaction can be achieved without a catalyst under specific conditions. mdpi.com Furthermore, the use of magnetic nanoparticles coated with carbon quantum dots and copper(I) iodide (Fe₃O₄@CQD@CuI) as a recyclable catalyst has been demonstrated in the ultrasound-assisted synthesis of kojic acid-based dihydropyrano[3,2-b]pyran derivatives. nih.gov

Table 2: Comparison of Green Synthesis Methods for Hydrazide/Hydrazinecarbodithioic Acid Derivatives

MethodKey FeaturesExample ApplicationAdvantagesReference(s)
Solvent-Free Grinding Mechanical grinding of reactants without solvent.Synthesis of hydrazides from carboxylic acids and hydrazine hydrate.Eco-friendly, avoids hazardous solvents, simple workup. researchgate.net
Microwave-Assisted Use of microwave irradiation to heat reactants.Synthesis of hydrazide-hydrazones, tetrahydropyrimidines, pyrazoles.Reduced reaction times, increased yields, higher purity. mdpi.comfoliamedica.bgnih.gov
Ultrasound-Assisted Use of ultrasonic waves to promote reactions.Synthesis of 1,2,4-triazole derivatives, benzoxazinonylhydrazones, piperidinyl-quinoline acylhydrazones.Accelerated reaction rates, higher yields, shorter reaction times. mdpi.comlew.romdpi.com
Green Catalysis Use of non-toxic, recyclable, and abundant catalysts.L-proline catalyzed synthesis of hydrazide derivatives; Biochar-based catalysts.Environmentally friendly, high selectivity, mild reaction conditions. mdpi.comnih.gov

Coordination Chemistry of Hydrazinecarbodithioic Acid Ligands

Ligand Characterization and Elucidation of Coordination Modes

Hydrazinecarbodithioic acid derivatives are capable of coordinating to metal ions in several ways, with the specific mode being influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

The most prevalent coordination mode for this compound and its derivatives is as a bidentate ligand, coordinating through the nitrogen atom of the hydrazine (B178648) moiety and the sulfur atom of the thiolate group. This chelation forms a stable five-membered ring with the metal center. researchgate.nettandfonline.com X-ray crystallographic studies of numerous metal complexes have unequivocally confirmed this N,S-bidentate coordination. For instance, in a series of copper(II) complexes with N-methyl-S-methyl dithiocarbazate, the ligand was found to bind to the copper center through the hydrazine nitrogen (NH2) and the thione sulfur (S) atom. chemrxiv.orgcnr.itresearchgate.net Similarly, a novel bis[benzyl-N′-hydrazinecarbodithioato-κ2 N′,S]nickel(II) complex demonstrated coordination via the N,S-donor set, resulting in a square planar geometry. researchgate.net The formation of these stable chelate rings is a driving force for the complexation of various transition metals. frontiersin.orgnih.gov

Spectroscopic techniques provide further evidence for this coordination mode. In the infrared (IR) spectra of the metal complexes, a shift to lower wavenumbers of the ν(C=N) band, which arises after the condensation of dithiocarbazate with an aldehyde or ketone, suggests the coordination of the azomethine nitrogen to the metal ion. nih.gov

While bidentate N,S-coordination is common, derivatives of this compound, particularly those that are further functionalized to form Schiff bases, can act as multidentate ligands. nih.gov These ligands can possess additional donor atoms, such as oxygen or other nitrogen atoms, which can participate in coordination, leading to the formation of more complex structures. For example, dithiocarbazate Schiff base ligands can act as bi, tri, or polydentate chelators. nih.gov In some instances, the phenolate (B1203915) oxygen atom of a Schiff base derivative can coordinate to the metal center, leading to an ONS donor set. frontiersin.orgnih.gov In binuclear complexes, a phenolate oxygen atom can even bridge two metal centers.

This compound and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. researchgate.netresearchgate.net In the solid state and in solution, the ligand predominantly exists in the thione form. researchgate.nettandfonline.comresearchgate.net However, upon reaction with a metal ion, the ligand typically undergoes a thione to thiol tautomerism, followed by deprotonation of the thiol group to form a thiolate. researchgate.net This thiolate sulfur then coordinates to the metal ion.

Spectroscopic evidence strongly supports this tautomerism and subsequent coordination. The disappearance of the ν(N-H) stretching frequency in the IR spectra of the metal complexes indicates the deprotonation of the ligand. researchgate.netnih.gov Furthermore, the absence of the ν(C=S) band in the spectra of the complexes, which is present in the free ligand, provides strong evidence for the coordination of the sulfur atom in its thiolate form. frontiersin.orgnih.gov The appearance of a new band assigned to ν(C-S) further confirms this. In the ¹H NMR spectra of diamagnetic complexes, the signal corresponding to the N-H proton, which is present in the spectrum of the free ligand, is absent, confirming deprotonation. nih.gov

The deprotonation of the this compound ligand is a crucial step in the formation of stable metal complexes. As mentioned previously, the ligand typically coordinates to the metal ion in its deprotonated thiolate form. researchgate.netresearchgate.net This deprotonation is facilitated by the basicity of the reaction medium or by the interaction with the metal ion itself. The disappearance of the N-H proton signal in the ¹H NMR spectra of the resulting complexes is a definitive indicator of this deprotonation. nih.gov Similarly, the absence of the ν(N-H) stretching vibration in the IR spectra of the complexes confirms the loss of this proton upon coordination. frontiersin.orgnih.gov In some cases, depending on the stoichiometry and reaction conditions, the ligand can be singly or doubly deprotonated.

Synthesis and Isolation of Metal Complexes of this compound Derivatives

A wide variety of transition metal complexes of this compound derivatives have been synthesized and characterized. The synthesis generally involves the reaction of a metal salt with the ligand in an appropriate solvent, often with the application of heat. The resulting complexes can be isolated as crystalline solids.

Complexes of this compound derivatives have been prepared with a range of transition metals, each exhibiting unique geometries and electronic properties.

Copper(II) Complexes: A number of Cu(II) complexes with this compound derivatives have been reported. chemrxiv.orgcnr.itresearchgate.netresearchgate.netmdpi.comnih.gov The reaction of N-methyl-S-methyl dithiocarbazate with various copper(II) salts yielded complexes with different stoichiometries and geometries, including tetrahedral, square planar, and square pyramidal. chemrxiv.orgcnr.itresearchgate.net The synthesis of a Cu(II) complex with a Schiff base derived from S-4-methylbenzyl dithiocarbazate and 2-methoxybenzaldehyde (B41997) resulted in a square planar geometry. nih.gov

Zinc(II) Complexes: Zinc(II) complexes with these ligands have also been synthesized. A Zn(II) complex with a bidentate NS Schiff base of S-benzyl dithiocarbazate was found to have a tetrahedral geometry. tandfonline.com

Iron(III) Complexes: The synthesis of iron(III) complexes with hydrazine-based ligands has been documented. ajol.info

Cobalt(II/III) Complexes: Cobalt complexes in both +2 and +3 oxidation states have been prepared. A Co(II) complex with a hydrazine carbodithioate Schiff base was synthesized and characterized to have a square planar geometry. researchgate.net

Nickel(II) Complexes: Nickel(II) forms a variety of complexes with this compound derivatives, which are often square planar. researchgate.netfrontiersin.orgnih.govnih.govasianpubs.orgchemijournal.com The reaction of S-benzyl dithiocarbazate with nickel(II) acetate (B1210297) yielded a bis-chelated complex with a trans-square planar configuration. researchgate.net The coordination chemistry of nickel with bis(dithiocarbazate) Schiff base ligands has been explored, revealing interesting redox behavior. rsc.org

Manganese(II) Complexes: Manganese(II) complexes with aroyl-hydrazone Schiff base ligands have been synthesized and structurally characterized, revealing distorted octahedral geometries in some cases. nih.govsemanticscholar.org The synthesis of manganese(II) complexes with heterocyclic carboxylic acids has also been reported. researchgate.net

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes containing hydrazine-based ligands have been synthesized and investigated for their potential applications. d-nb.infonih.govliberty.edunih.gov

Table 1: Selected Transition Metal Complexes of this compound Derivatives

Metal Ion Ligand Formula of Complex Geometry Selected Characterization Data
Cu(II) N-methyl-S-methyl dithiocarbazate (DTCZ) [Cu(DTCZ)Cl₂] Tetrahedral Characterized by single crystal X-ray diffraction. chemrxiv.orgcnr.itresearchgate.net
Cu(II) S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate [Cu(L)₂] Square Planar Molar conductance suggested non-electrolytic nature. nih.gov
Zn(II) Benzyl-3-N-(2,4,5-trimethoxyphenylmethylenehydrazine carbodithioate) [Zn(L)₂] Tetrahedral Characterized by IR, NMR, and mass spectroscopy. tandfonline.com
Co(II) Benzyl-2-((1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene) hydrazine carbodithioate [Co(L)₂] Square Planar Characterized by elemental analysis, ¹H NMR, UV-Vis, and FT-IR. researchgate.net
Ni(II) S-benzyl dithiocarbazate (SBDTC) [Ni(SBDTC)₂] Square Planar Characterized by X-ray single crystal diffraction. researchgate.net
Ni(II) Dithiocarbazate derived from 1,1,1-trifluoro-2,4-pentanedione [Ni(L)(PPh₃)] Square Planar Characterized by single-crystal X-ray diffraction. frontiersin.orgnih.gov
Mn(II) Aroyl-hydrazone Schiff base ligand [Mn₂(L)₂(µ-O)₂] Distorted Octahedral Characterized by single-crystal X-ray diffraction. nih.gov
Re(I) N'-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl (B1604629) ester [Re₂(CO)₆(L)₂] Dinuclear with Re-S-Re bridges Characterized by spectroscopic methods. nih.gov

Main Group Metal Complexes (e.g., Sb(III), Sn(II), Pb(II))

This compound and its derivatives form stable complexes with main group metals such as antimony(III), tin(II), and lead(II). In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal center through its two sulfur atoms.

Antimony(III) Complexes: Antimony(III) complexes with substituted thioimines derived from this compound have been synthesized and characterized. researchgate.net The spectral data for these complexes are consistent with tetra- and penta-coordinated environments around the Sb(III) ion. researchgate.net The ligands in these complexes coordinate to the antimony atom through both nitrogen and sulfur atoms. researchgate.net In some instances, antimony(III) complexes with N2O2-type tetradentate dipyrrin (B1230570) ligands have been shown to adopt square pyramidal geometries, with evidence of intermolecular Sb-π interactions. rsc.org

Tin(II) and Tin(IV) Complexes: Tin dithiocarbamate (B8719985) complexes have been recognized for their utility as precursors for tin sulfide (B99878) (SnS) nanoparticles. baselius.ac.in

Lead(II) Complexes: Lead(II) forms a variety of supramolecular structures with hydrazinecarbothioamide-derived ligands. rsc.org In several reported structures, the lead(II) cation is chelated by a tridentate pincer-type ligand, with the sulfur atom also acting as a bridge to form dinuclear dimeric species with a centrosymmetric geometry. rsc.org These dinuclear structures can feature a coplanar Pb2S2 core. rsc.org

Table 1: Coordination Details of Main Group Metal Complexes with this compound Derivatives
Metal IonCoordination NumberGeometryLigand CoordinationReference
Sb(III)4 or 5Tetrahedral or PentacoordinatedBidentate (N, S) researchgate.net
Sb(III)5Square PyramidalTetradentate (N2O2) rsc.org
Pb(II)VariableDistorted Octahedral, HemidirectedTridentate (N,N',S), Bridging (S) rsc.orgresearchgate.net

Noble Metal Complexes (e.g., Ag(I))

This compound ligands readily form complexes with noble metals like silver(I). The coordination chemistry of silver(I) with dithiocarbamate ligands is diverse, leading to the formation of clusters and coordination polymers. rsc.orgrsc.org

Silver(I) Complexes: Silver(I) complexes with pyridyl-functionalized dithiocarbamate ligands have been shown to form tetranuclear cluster-based coordination polymers. rsc.orgrsc.org In these structures, the four silver atoms can form a distorted tetrahedron. rsc.orgrsc.org Dinuclear centrosymmetric complexes of silver(I) with dithiocarbamate ligands have also been reported, where each silver atom exhibits a distorted tetrahedral coordination geometry. rsc.orgrsc.org The dithiocarbamate ligands in these complexes can adopt a chelating-bridging coordination mode. rsc.org In some coordination polymers, each Ag(I) cation can be bonded to sulfur atoms from three different dithiocarbamate ligands, resulting in a distorted tetrahedral geometry. semanticscholar.org

Table 2: Structural Features of Silver(I) Dithiocarbamate Complexes
Complex TypeAg(I) Coordination GeometryDithiocarbamate Coordination ModeResulting StructureReference
HomolepticDistorted TetrahedralChelating-BridgingTetranuclear Cluster-based Polymer rsc.orgrsc.org
Heteroleptic (with PPh3)Distorted TetrahedralChelating-BridgingDinuclear Centrosymmetric rsc.orgrsc.org
Coordination PolymerDistorted TetrahedralChelating and BridgingPolymeric Chain semanticscholar.org

Actinide Metal Complexes (e.g., U(VI))

The coordination chemistry of this compound with actinide metals, such as uranium(VI), is an area of interest. Dithiocarbamate ligands are known to form stable complexes with actinide elements. nih.gov While specific studies on U(VI) complexes with the parent this compound are not extensively detailed in the provided search results, the general principles of dithiocarbamate coordination can be applied. Dithiocarbamates are known to stabilize metals in high oxidation states, which is relevant for the U(VI) ion. wikipedia.org

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes of this compound is primarily achieved through single-crystal X-ray diffraction, which provides detailed information about coordination geometries, stereochemistry, and intermolecular interactions.

Determination of Coordination Geometries and Stereochemistry

The coordination geometry around a metal center in a dithiocarbamate complex is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. libretexts.org

Square Planar Geometry: This geometry is common for d⁸ metal ions like Ni(II) and Pd(II). mdpi.commdpi.com In these complexes, two dithiocarbamate ligands chelate the metal ion in a bidentate fashion. mdpi.com

Tetrahedral Geometry: This geometry is often observed for d¹⁰ metal ions such as Zn(II) and Ag(I). rsc.orgtandfonline.com In dinuclear zinc(II) complexes, each zinc center can have a distorted tetrahedral environment. baselius.ac.intandfonline.com

Octahedral Geometry: Metal ions like Co(III) and Ru(III) typically adopt a distorted octahedral geometry with three bidentate dithiocarbamate ligands. tandfonline.comtandfonline.com

Distorted Geometries: Significant distortions from ideal geometries are common in dithiocarbamate complexes. researchgate.nettandfonline.com For instance, lead(II) complexes can exhibit a hemidirected geometry due to the influence of the lone pair of electrons. researchgate.net

Table 3: Common Coordination Geometries in Metal Dithiocarbamate Complexes
Metal IonTypical Coordination GeometryExample Complex TypeReference
Ni(II), Pd(II)Square Planar[M(R₂dtc)₂] mdpi.commdpi.com
Zn(II), Ag(I)Tetrahedral[Zn₂(R₂dtc)₄], [Ag(L)(PPh₃)]₂ rsc.orgtandfonline.com
Co(III), Ru(III)Octahedral[Co(R₂dtc)₃], [Ru(R₂dtc)₃] tandfonline.comtandfonline.com
Pb(II)Distorted Octahedral/HemidirectedPb₂(L)₂(H₂O)₂ rsc.orgresearchgate.net

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., hydrogen bonding, π-π stacking)

The crystal packing of metal this compound complexes is often governed by various non-covalent interactions, which play a crucial role in the formation of supramolecular architectures.

Hydrogen Bonding: When the this compound ligand contains N-H protons, intermolecular hydrogen bonds can be formed. mdpi.com These interactions can link complex molecules into one-dimensional chains or more complex networks.

π-π Stacking: The MS₂C chelate ring in dithiocarbamate complexes possesses significant π-character, allowing it to participate in π-π stacking interactions. mdpi.com These interactions are observed between aromatic rings of the ligands or between the chelate rings themselves, contributing to the stability of the crystal lattice. rsc.orgrsc.org The π-π stacking can lead to the formation of one-dimensional screw chains or dimeric structures. rsc.org

C-H···π Interactions: These weaker interactions, where a C-H bond interacts with the π-system of a chelate or aromatic ring, are also prevalent in the crystal structures of dithiocarbamate complexes. mdpi.com They can contribute to the formation of supramolecular dimers and other aggregates. mdpi.com

Characterization of Polynuclear and Supramolecular Architectures

This compound ligands can act as bridging units, leading to the formation of polynuclear and supramolecular structures.

Dinuclear Complexes: Dinuclear complexes are commonly formed where two metal centers are bridged by one or more dithiocarbamate ligands. tandfonline.comnih.gov A common structural motif is an eight-membered [–S–C–S–M–]₂ ring. tandfonline.comnih.gov The metal-metal separation in these dimers is an important characteristic. nih.gov

Coordination Polymers: The bridging capability of dithiocarbamate ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org In some silver(I) complexes, tetranuclear cluster subunits act as building blocks for the construction of coordination polymers. rsc.orgrsc.org

Supramolecular Assemblies: A combination of coordination bonds and intermolecular interactions like hydrogen bonding and π-π stacking can result in the self-assembly of complex supramolecular architectures. rsc.orgmdpi.com For example, C-H···π interactions can lead to the formation of supramolecular dimers and helical chains in the solid state. mdpi.com

Spectroscopic and Analytical Methodologies for Structural Characterization

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in hydrazinecarbodithioic acid derivatives and their metal complexes. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, mass of the atoms, and molecular geometry.

In the IR spectra of dithiocarbazate complexes, several key vibrational bands are diagnostic. The stretching vibration ν(N-N) typically appears in the region of 1012-1030 cm⁻¹ rsc.org. The ν(C=N) stretching frequency, often resulting from the condensation of dithiocarbazates with aldehydes or ketones to form Schiff bases, is observed around 1592 cm⁻¹ rsc.org. Another crucial band is associated with the thiocarbonyl group, ν(C=S), which provides information about the coordination mode of the dithiocarbamate (B8719985) ligand. The ν(C-N) vibration of the ν(N-CS₂) band is typically found in the 1450-1500 cm⁻¹ range researchgate.net. The presence of a band near 1500 cm⁻¹ is often attributed to a polar structure, indicative of significant double-bond character in the C-N bond researchgate.netwikipedia.org. Furthermore, bands in the far-infrared region, typically between 400-460 cm⁻¹, are assigned to the metal-sulfur (M-S) bond vibrations, confirming the coordination of the sulfur atoms to a metal center researchgate.net.

Table 1: Characteristic Infrared Vibrational Frequencies for Dithiocarbazate Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=N (azomethine)Stretching, ν(C=N)~1592 rsc.org
N-CS₂Stretching, ν(C-N)1450 - 1500 researchgate.net
CS₂Asymmetric/Symmetric Stretch, νas,s(CS₂)950 - 1190 researchgate.net
N-NStretching, ν(N-N)1012 - 1030 rsc.org
M-SStretching, ν(M-S)400 - 460 researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum of a dithiocarbazate Schiff base, such as S-ethyl-3-(2-hydroxyphenyl)methylenedithiocarbazate, distinct signals corresponding to different proton environments are observed. For instance, the methyl (CH₃) protons of the S-ethyl group typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet rsc.org. Aromatic protons from the phenyl ring appear in the downfield region, and the azomethine proton (N=CH) gives a characteristic singlet rsc.org. The hydrazinic proton (NH) signal is also a key feature.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In S-ethyl-3-(2-hydroxyphenyl)methylenedithiocarbazate, the carbon of the methyl group (CH₃) appears at a chemical shift (δ) of around 15.04 ppm, while the methylene carbon (CH₂) is found at approximately 28.27 ppm rsc.org. The carbon of the thiocarbonyl group (C=S) is typically found in the highly deshielded region of the spectrum. Aromatic carbons and the azomethine carbon also show characteristic signals in the downfield region rsc.org. Advanced 2D NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of complex spectra by establishing proton-proton and proton-carbon correlations ceon.rs.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dithiocarbazate Schiff Base
AtomGroup¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Reference
ProtonCH₃ (ethyl)~1.37 (triplet)- rsc.org
ProtonCH₂ (ethyl)~3.23 (quartet)- rsc.org
ProtonN=CH (azomethine)~9.12 (singlet)- rsc.org
CarbonCH₃ (ethyl)-~15.04 rsc.org
CarbonCH₂ (ethyl)-~28.27 rsc.org

Mass Spectrometry Techniques (Electrospray Ionization MS, High-Resolution MS, LC-MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing thermally labile and polar molecules, such as dithiocarbazate complexes nih.gov. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas ceon.rs. For instance, the molecular ion peak (M+) for a hydrazone derivative of coumarin (B35378) was observed at m/z 218.0673, closely matching the calculated value of 218.0691, confirming the formula C₁₁H₁₀N₂O₃ ceon.rs.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for the analysis of dithiocarbamates, which are often unstable and require derivatization for analysis nih.govsafefoods.nl. For example, a stable derivative of ethylenebis(dithiocarbamates) (EBDCs) can be formed by methylation with iodomethane, which can then be quantified by LC-MS/MS, detecting the protonated molecular ion at m/z 241 safefoods.nl.

Table 3: Mass Spectrometry Data for this compound Derivatives
CompoundTechniqueObserved m/zAssignmentReference
Methyl hydrazinecarbodithioateElectron Ionization MS122.212[M]⁺ (Molecular Weight) nist.gov
Methylated EBDC derivativeLC-MS/MS (+ve electrospray)241[M+H]⁺ (Protonated Molecule) safefoods.nl
Coumarin-hydrazone derivativeHRMS (EI)218.0673[M]⁺ (Molecular Ion) ceon.rs

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For dithiocarbazate derivatives, the spectra are typically characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions are generally assigned to n→π* and π→π* transitions nih.gov.

For example, a dithiocarbazate Schiff base ligand in DMSO showed a high-intensity peak at 356 nm, which was attributed to these electronic transitions involving the lone pair electrons on the nitrogen and sulfur atoms and the π-systems of the aromatic rings and the C=N bond nih.gov. Upon coordination to a metal ion, these bands may shift, indicating the formation of the complex researchgate.net. In metal complexes, additional, weaker absorption bands may appear in the visible region due to d-d electronic transitions within the metal d-orbitals researchgate.netlibretexts.org. Charge transfer transitions, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also occur and are typically more intense than d-d transitions libretexts.org.

Table 4: UV-Vis Absorption Data for a Dithiocarbazate Ligand
CompoundSolventλmax (nm)AssignmentReference
S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazateDMSO356n→π* and π→π* nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have unpaired electrons, such as transition metal complexes in certain oxidation states nih.gov. It provides detailed information about the electronic structure and the environment of the paramagnetic center nih.govchimia.ch.

For this compound, this technique is relevant when it forms complexes with paramagnetic metal ions like Cu(II), Ni(III), or Fe(III) wikipedia.org. The EPR spectrum of such a complex can give insights into the geometry of the complex, the nature of the metal-ligand bonding, and the oxidation state of the metal ion. Because EPR measurements for transition metal complexes often require cryogenic temperatures, the resulting spectra can be complex due to anisotropic interactions nih.gov. Therefore, reliable interpretation often necessitates spectral simulations to extract accurate parameters nih.gov.

Single Crystal X-ray Diffraction for Absolute Structure Determination

For dithiocarbazate derivatives and their metal complexes, single crystal X-ray diffraction has been used to unambiguously confirm their structures. For example, the crystal structure of a Ni(II) complex with a dithiocarbazate Schiff base ligand revealed that the ligand coordinates to the nickel ion, and the analysis provided specific bond lengths and angles for the entire molecule nih.gov. In one such complex, the Ni-S bond lengths were found to be in the range of 2.2136 to 2.2205 Å, and the Ni-N bond lengths were approximately 1.936 Å nih.gov. This level of detail is crucial for understanding the coordination chemistry and the nature of the metal-ligand interactions.

Table 5: Selected Bond Lengths (Å) from Single Crystal X-ray Diffraction of a Ni(II) Dithiocarbazate Complex
BondLength (Å)Reference
Ni-S12.2205 (10) nih.gov
Ni-S22.2136 (10) nih.gov
Ni-N31.936 (3) nih.gov
C1-S11.716 (4) nih.gov
C1-S21.722 (4) nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify the purity and composition of the synthesized substance nih.govnih.gov. This method is routinely used in conjunction with spectroscopic techniques to provide comprehensive characterization of newly synthesized this compound derivatives and their metal complexes rsc.orgnih.govnih.gov. For example, for the ligand S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate with the formula C₁₇H₁₈N₂OS₂, the calculated elemental composition was C, 61.79%; H, 5.49%; N, 8.48%. The experimentally found values were C, 61.52%; H, 5.41%; N, 8.33%, which are in close agreement and thus confirm the proposed structure nih.gov.

Table 6: Elemental Analysis Data for a Dithiocarbazate Ligand (C₁₇H₁₈N₂OS₂)
ElementCalculated (%)Found (%)Reference
Carbon (C)61.7961.52 nih.gov
Hydrogen (H)5.495.41 nih.gov
Nitrogen (N)8.488.33 nih.gov

Electrochemical Methodologies in Ligand and Complex Characterization

Electrochemical methodologies are powerful tools for the characterization of this compound (also known as dithiocarbazic acid) and its metal complexes. These techniques provide valuable insights into the redox properties, stability, and analytical applications of these compounds. The primary electrochemical methods employed include cyclic voltammetry, polarography, and stripping voltammetry.

Cyclic Voltammetry

Cyclic voltammetry (CV) is extensively used to study the redox behavior of this compound derivatives and their metal complexes. This technique involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction processes of the electroactive species.

Research on dithiocarbamate complexes, which are structurally related to this compound complexes, reveals that the redox processes are often centered on the metal ion. For instance, manganese(II) dithiocarbamate complexes have been shown to undergo two sequential one-electron quasi-reversible redox processes, corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. electrochemsci.org Similarly, cobalt(II) complexes exhibit a single one-electron quasi-reversible process attributed to the Co(II)/Co(III) redox couple. electrochemsci.org

The electrochemical behavior is influenced by the nature of the substituents on the dithiocarbamate ligand and the coordination geometry of the metal complex. Studies on various transition metal complexes with dithiocarbazate-derived Schiff bases have demonstrated that the metal center's redox potential can be tuned by altering the ligand framework.

Detailed Research Findings:

Manganese and Cobalt Complexes: The cyclic and square wave voltammetry of Mn(II) and Co(II) dithiocarbamate complexes have been investigated, showing metal-centered redox processes. The manganese complexes displayed two redox couples, while the cobalt complexes showed a single redox couple. electrochemsci.org The relationship between the peak current and the square root of the scan rate indicates that these processes are diffusion-controlled. electrochemsci.org

Copper, Nickel, and Iron Complexes: The redox characteristics of Cu(II), Ni(II), and Fe(II) complexes with a pyridazine-based ligand have been explored using cyclic voltammetry. These complexes exhibited quasi-reversible single-electron transfer processes. For the Cu(II) complex, the reduction of Cu(II) to Cu(I) and the subsequent oxidation of Cu(I) to Cu(II) were observed. The Fe(II)/Fe(III) redox couple was also identified for the iron complex, while the Ni(II) complex showed a Ni(I)/Ni(II) redox process. analis.com.myrsc.org

Interactive Data Table: Cyclic Voltammetric Data for Selected Transition Metal Complexes

ComplexEpa (V)Epc (V)ΔEp (V)Redox CoupleReference
[Cu₂(C₁₇H₂₈N₆)·4Cl]0.750.030.72Cu(II)/Cu(I) analis.com.myrsc.org
[Fe₂(C₁₇H₂₈N₆)·4Cl]-0.67-0.470.20Fe(III)/Fe(II) analis.com.myrsc.org
[Ni₂(C₁₇H₂₈N₆)·4Cl]0.710.120.59Ni(II)/Ni(I) analis.com.myrsc.org
Cu(II) macrocyclic complex-0.7-1.60.9Cu(II)/Cu(I) researchgate.net
Co(II) macrocyclic complex-0.6-1.50.9Co(II)/Co(I) researchgate.net

Epa: Anodic Peak Potential, Epc: Cathodic Peak Potential, ΔEp: Peak Separation

Polarography

Polarography, a specific type of voltammetry that utilizes a dropping mercury electrode (DME), is a valuable technique for determining the stability constants and coordination numbers of metal complexes with this compound. The method involves measuring the shift in the half-wave potential (E₁/₂) of a metal ion upon complexation with the ligand.

The polarographic reduction of metal ions in the presence of dithiocarbamate ligands is typically diffusion-controlled. By analyzing the relationship between the shift in the half-wave potential and the ligand concentration, the stoichiometry and stability of the formed complexes can be elucidated.

Detailed Research Findings:

Lead, Cadmium, and Zinc Complexes: The stability constants of lead, cadmium, and zinc complexes with dithiocarbaminoacetic acid, a derivative of this compound, have been determined using polarographic methods. For instance, the stability constants (log β) for the cadmium complexes were determined to be log β₁ = 5.4, log β₂ = 9.3, and log β₃ = 13.7 (potentiometrically) and 13.6 (polarographically).

Interactive Data Table: Stability Constants of Metal Complexes with Dithiocarbaminoacetic Acid

Metal IonComplex Specieslog β (Potentiometry)log β (Polarography)
Lead[Pb(TCA)₂]13.2-
Cadmium[Cd(TCA)]⁺5.4-
Cadmium[Cd(TCA)₂]9.3-
Cadmium[Cd(TCA)₃]⁻13.713.6
Zinc[Zn(TCA)]⁺3.4<3.8
Zinc[Zn(TCA)₂]6.66.4
Zinc[Zn(TCA)₃]⁻8.99.3

TCA: Dithiocarbaminoacetic acid

Stripping Voltammetry

Stripping voltammetry techniques, such as anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV), are highly sensitive electroanalytical methods used for the determination of trace concentrations of metal ions. These methods involve a preconcentration step where the analyte is accumulated onto the working electrode, followed by a stripping step where the analyte is electrochemically removed and the resulting current is measured.

This compound and its derivatives are effective complexing agents in these techniques. In ASV, the metal is typically reduced and deposited onto the electrode, and then stripped off by an anodic potential scan. rsc.orgfrontiersin.orgnih.govabechem.comrsc.org In CSV, the metal-ligand complex is adsorbed onto the electrode surface and then the metal is reduced during a cathodic potential scan. liv.ac.ukgeomar.degeomar.denih.gov

Detailed Research Findings:

Trace Metal Analysis: The ability of dithiocarbamates to form stable complexes with a wide range of metal ions makes them excellent ligands for stripping voltammetry. These methods offer very low detection limits, often in the nanomolar to picomolar range, making them suitable for environmental and biological monitoring. geomar.degeomar.de For example, CSV has been successfully employed for the determination of trace metals in seawater. liv.ac.ukgeomar.degeomar.de The sensitivity of the technique can be further enhanced by catalytic effects. liv.ac.uk

Electrode Modification: The performance of stripping voltammetry can be improved by modifying the working electrode. Electrodes modified with this compound or its derivatives can exhibit enhanced selectivity and sensitivity for specific metal ions.

Computational and Theoretical Investigations of Hydrazinecarbodithioic Acid Systems

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and equilibrium geometry of hydrazinecarbodithioic acid systems. nih.govsemanticscholar.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular properties.

DFT has become a popular approach for studying such molecules due to its favorable balance between computational cost and accuracy. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-31G++(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. researchgate.netresearchgate.net These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. openaccesspub.org For instance, geometry optimization of related hydrazone derivatives has been performed at the B3LYP/6-31G(d,p) level to establish the most stable three-dimensional structure. researchgate.netopenaccesspub.org

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory by including electron correlation effects more explicitly, though at a greater computational expense. nih.govresearchgate.net These methods are often used as a benchmark to validate the results obtained from DFT calculations. nih.gov The choice of method and basis set is critical for obtaining accurate predictions of molecular properties. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed molecular structure. researchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, corresponding to UV-Visible absorption spectra. researchgate.net These calculations can help assign experimental absorption bands to specific electronic excitations within the molecule. researchgate.net

Vibrational frequencies, corresponding to Infrared (IR) and Raman spectra, are also calculated using DFT. openaccesspub.org The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional, leading to better agreement with experimental spectra. nih.gov For example, in a study on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide, the theoretical vibrational frequencies, 1H and 13C NMR chemical shifts, and UV-visible transitions were validated against experimental findings, showing high correlation coefficients (R² > 0.99). researchgate.net

Spectroscopic ParameterComputational MethodTypical Basis SetKey Findings
UV-Visible Spectra Time-Dependent DFT (TD-DFT)6-311++G(d,p)Prediction of electronic transition energies (λmax) and oscillator strengths. researchgate.netresearchgate.net
Vibrational Frequencies (IR/Raman) DFT (e.g., B3LYP)6-31G(d,p)Calculation of harmonic vibrational modes; requires scaling for comparison with experiment. openaccesspub.orgnih.gov
NMR Chemical Shifts Gauge-Independent Atomic Orbital (GIAO) method with DFT6-311++G(d,p)Prediction of 1H and 13C chemical shifts relative to a standard (e.g., TMS).

This compound and its derivatives can exist as different tautomers and conformers. Computational studies are invaluable for assessing the relative stabilities of these different forms. Tautomerism, such as the equilibrium between thione and thiol forms or hydrazone and azine forms, is a critical aspect of their chemistry. nih.govresearchgate.net

DFT and MP2 calculations can be used to determine the total energies of different tautomers, thereby predicting the predominant form in the gas phase or in solution (when solvent models are applied). nih.gov Studies on related systems have shown that while many hydrazone compounds prefer the azine tautomeric state, those with oxygen or sulfur substituents often favor the hydrazone tautomer. nih.govresearchgate.net

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Quantum chemical calculations can map the potential energy surface to locate energy minima corresponding to stable conformers and the transition states connecting them. researchgate.net This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. researchgate.net

To gain a deeper understanding of the stability and reactivity of this compound systems, various analyses of their electronic structure are performed. Natural Bond Orbital (NBO) analysis is a key technique used to investigate charge delocalization, intramolecular interactions, and the nature of chemical bonds. researchgate.net It provides information on hyperconjugative interactions, such as the delocalization of lone pair electrons into antibonding orbitals, which contribute to molecular stability. researchgate.net

The distribution of electron density is visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com The MEP is crucial for predicting sites of intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also essential. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netopenaccesspub.org A smaller gap generally implies higher reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore their dynamic behavior and interactions with their environment over time. dntb.gov.ua MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of the conformational space and the study of intermolecular interactions, such as those with solvent molecules or biological receptors. nih.govscispace.com

MD is a powerful tool for validating the stability of docked ligand-receptor complexes and understanding the dynamic behavior of the ligand within a binding site. nih.gov For this compound derivatives being investigated as potential drugs, MD simulations can provide insights into how they interact with their biological targets, revealing key binding interactions and their stability over time. youtube.com These simulations can help refine docked poses and provide a more realistic picture of the binding process, which is crucial for rational drug design. youtube.com

Theoretical Elucidation of Structure-Reactivity and Structure-Activity Relationships

Computational methods play a pivotal role in establishing and explaining Structure-Activity Relationships (SAR) and Structure-Reactivity Relationships. SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com

Theoretical calculations can quantify various molecular properties, known as descriptors (e.g., electronic, steric, and hydrophobic properties), which can then be correlated with observed biological activity using Quantitative Structure-Activity Relationship (QSAR) models. ijcce.ac.ir For example, studies on derivatives of this compound have sought to correlate tuberculostatic activity with the planarity of the molecular structure, a feature that can be readily assessed through geometry optimization calculations. nih.gov Molecular docking studies, which predict the preferred binding mode of a molecule to a biological target, are another key computational tool in SAR. mdpi.com By analyzing the interactions between the ligand and the active site, researchers can identify which structural features are essential for activity.

Structure-reactivity relationships are often explored using global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). nih.gov These descriptors provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different derivatives.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Certain organic molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govmdpi.com Computational chemistry is a vital tool for predicting and understanding the NLO response of molecules.

The first-order hyperpolarizability (β), a key tensor quantity that describes the NLO response, can be calculated using quantum chemical methods like DFT. nih.gov The calculated value is often compared to that of a standard NLO material, such as urea, to gauge its potential. nih.gov A high β value indicates a strong NLO response. researchgate.net

Theoretical studies have shown that the NLO properties of molecules are closely linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. researchgate.net The analysis of FMOs and the difference in dipole moment between the ground and excited states can provide insights into the ICT process that gives rise to the NLO properties. researchgate.net Calculations have demonstrated that derivatives of related systems can possess significant NLO activity, with hyperpolarizability values many times that of urea. nih.gov

NLO PropertyComputational MethodKey Findings
First Hyperpolarizability (β) DFT (e.g., B3LYP, CAM-B3LYP)Calculation of static and dynamic hyperpolarizability tensors. nih.govmdpi.com
Polarizability (α) DFTDetermination of the molecule's response to an external electric field. nih.gov
Dipole Moment (μ) DFTCalculation of ground state charge separation. nih.gov

Computational Modeling of Ligand-Metal Interactions and Complex Stability

Computational and theoretical investigations provide profound insights into the nature of ligand-metal interactions and the stability of complexes formed by this compound. Through the use of quantum chemical methods, researchers can elucidate the electronic structure, geometry, and energetic properties of these coordination compounds, offering a molecular-level understanding that complements experimental findings. Density Functional Theory (DFT) has emerged as a particularly powerful tool in this domain, enabling the accurate calculation of various parameters that correlate with the stability and reactivity of metal complexes.

Detailed research findings from computational studies reveal the intricate interplay of factors governing the formation and stability of this compound-metal complexes. These investigations often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.com A larger energy gap generally signifies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com For instance, in a study on a related dithiocarbazate Schiff base, the HOMO-LUMO energy gap was calculated to be 2.43 eV, indicating a high degree of polarizability and chemical reactivity. nih.gov

Molecular docking simulations are another crucial computational technique used to predict the binding affinity and interaction patterns between a ligand and a metal-containing biological target, such as a metalloenzyme. nih.govfrontiersin.org These simulations can calculate the binding energy, which represents the strength of the interaction. For example, a molecular docking study of a dithiocarbazate derivative with a target protein revealed a binding affinity of -5.3 kcal/mol. nih.gov

Furthermore, DFT calculations are employed to determine a range of quantum chemical parameters that quantify the stability and reactivity of these complexes. These parameters include:

Chemical Hardness (η): A measure of the resistance of a chemical species to a change in its electron configuration. A higher value of chemical hardness indicates greater stability. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from a species.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

One computational study on a benzyl-dithiocarbazate derivative reported a chemical hardness of 0.04 eV, a chemical potential of -0.22 eV, and an electrophilicity index of 0.58 eV. nih.gov These values provide a quantitative basis for understanding the electronic characteristics and stability of the molecule. nih.gov The binding energy of the ligand to the metal center is another key parameter that can be calculated to assess the stability of the complex. arxiv.org

The table below presents a compilation of representative quantum chemical parameters for a dithiocarbazate Schiff base system, illustrating the type of data generated in computational investigations.

ParameterValueSignificance
HOMO Energy-7.32 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-4.88 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)2.43 eVIndicator of chemical reactivity and kinetic stability. nih.gov
Chemical Hardness (η)0.04 eVMeasure of resistance to change in electron configuration; higher value indicates greater stability. nih.gov
Chemical Potential (μ)-0.22 eVRelates to the escaping tendency of electrons. nih.gov
Electrophilicity Index (ω)0.58 eVMeasure of the ability to accept electrons. nih.gov
Binding Affinity-5.3 kcal/molStrength of the interaction between the ligand and a target protein, as determined by molecular docking. nih.gov

Advanced Applications and Functional Materials Development

Catalytic Applications of Hydrazinecarbodithioic Acid Complexes

The catalytic potential of metal complexes derived from this compound is an area of growing interest. The ability of the ligand to stabilize various transition metal ions in different oxidation states makes these complexes promising candidates for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Systems

In homogeneous catalysis, transition metal complexes of this compound and its derivatives, such as hydrazones, have demonstrated notable activity in various organic transformations. mdpi.comnih.gov The catalytic performance is largely influenced by the nature of the metal center and the coordination environment provided by the ligand. nih.gov For instance, certain Schiff base complexes of transition metals have been investigated for their catalytic efficiency in oxidation reactions. nih.gov The versatility of these complexes allows for the tuning of their electronic and steric properties to optimize catalytic activity and selectivity for specific reactions. nih.gov

Research into the catalytic applications of these complexes is ongoing, with a focus on expanding their utility in a broader range of chemical reactions and gaining a deeper understanding of the underlying reaction mechanisms.

Heterogeneous Catalysis Systems

While the exploration of this compound complexes in heterogeneous catalysis is still in its early stages, the potential for immobilizing these complexes on solid supports offers significant advantages. Heterogeneous catalysts can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling. The development of such systems would represent a significant step towards more sustainable and industrially viable catalytic processes. Future research is expected to focus on the design and synthesis of robust and efficient heterogeneous catalysts based on these versatile metal complexes.

Materials Science Applications

The unique structural features of this compound make it a valuable precursor and component in the synthesis of a variety of advanced materials, including polymers, composites, and nanomaterials with intriguing optoelectronic properties.

Precursors for Novel Polymeric and Composite Materials

This compound and its derivatives can be utilized as monomers or cross-linking agents in the synthesis of novel polymers and composite materials. The presence of reactive functional groups allows for their incorporation into polymer backbones through various polymerization techniques. mdpi.comrsc.org For example, polymers bearing activated esters can be synthesized and subsequently modified to introduce specific functionalities. mdpi.com The resulting materials can exhibit enhanced thermal stability, mechanical strength, and unique chemical properties, making them suitable for a range of applications. The development of hybrid composite materials, which combine the properties of organic polymers with inorganic components, is a particularly promising area of research. mdpi.com

Components in Nanomaterial Synthesis

This compound and its analogues have shown significant promise as stabilizing and capping agents in the synthesis of nanoparticles. nih.govresearchgate.netresearchgate.net Their ability to coordinate with metal ions on the nanoparticle surface prevents agglomeration and controls the size and morphology of the resulting nanomaterials. nih.govmdpi.com This is particularly relevant in the synthesis of semiconductor quantum dots, such as cadmium sulfide (B99878) (CdS), where precise control over particle size is crucial for tuning their optical and electronic properties. chalcogen.ronih.govnih.govsemanticscholar.orgresearchgate.net

The use of this compound derivatives as single-source precursors for the synthesis of metal sulfide nanoparticles is another area of active research. In this approach, a single compound containing both the metal and sulfur elements is decomposed under controlled conditions to yield the desired nanoparticles.

Table 1: Synthesis of Cadmium Sulfide (CdS) Nanoparticles
PrecursorsStabilizing/Capping AgentSynthesis MethodResulting Nanoparticle SizeKey Findings
Cadmium Chloride, ThioureaMercaptoethanolWet Chemical Co-precipitationTunable with temperature and pHParticle size reduction leads to a blue shift in photoluminescence spectra. chalcogen.rosemanticscholar.org
Cadmium ChlorideCysteineBiosynthesis using Pseudomonas fragiNot specifiedVolatile sulfur compounds released by the bacteria mediate the synthesis. nih.gov
Cadmium StearateTributylphosphine (TBP)Single Precursor CoatingNot specifiedTBP improves the coating efficiency of ZnS or CdS shells on a CdSe core. nih.gov

Design of Optoelectronic Materials (e.g., Light Emitting Diodes)

The photoluminescent properties of metal complexes of this compound and related ligands are being investigated for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The emission characteristics of these complexes can be tuned by modifying the metal center and the ligand structure. mdpi.comresearchgate.net For instance, carbazole (B46965) derivatives, which share some structural similarities with potential derivatives of this compound, have been successfully employed as emitting materials in OLEDs. mdpi.com

The fabrication of efficient and stable OLEDs requires careful selection and design of the constituent materials. ossila.com While the direct application of this compound complexes in commercial OLEDs has not yet been realized, ongoing research into their photophysical properties may pave the way for their future use in next-generation lighting and display technologies. mdpi.com

Analytical Chemistry Applications

This compound and its derivatives have emerged as versatile reagents in analytical chemistry, primarily owing to their ability to form stable, often colored, complexes with a variety of metal ions. This characteristic is exploited in both the detection and quantification of metals, as well as in their separation from complex matrices.

Metal Ion Detection and Quantification

Derivatives of this compound, particularly Schiff bases, serve as effective chromogenic reagents for the spectrophotometric determination of various metal ions. The formation of metal-ligand complexes results in distinct color changes in aqueous solutions, which can be quantified to determine the concentration of the metal ion.

A notable example is the use of a novel N/S-containing Schiff base hydrazinecarbothiohydrazide derivative for the quantitative determination of Iron(III), Copper(II), Nickel(II), and Cobalt(II). This ligand forms 1:2 (metal:ligand) complexes with these metal ions at a pH of 6, producing characteristic colors: yellow for Fe(III) and Cu(II), green for Ni(II), and brown for Co(II) ekb.eg. The intensity of these colors, measured by spectrophotometry, allows for the precise quantification of the respective metal ions.

Table 1: Spectrophotometric Determination of Metal Ions using a Hydrazinecarbothiohydrazide Derivative ekb.eg

Metal Ion Complex Color Molar Ratio (M:L) Optimal pH Detection Limit (µg/L)
Fe(III) Yellow 1:2 6 0.12
Cu(II) Yellow 1:2 6 0.58
Ni(II) Green 1:2 6 0.66

This interactive table summarizes the key parameters for the spectrophotometric determination of selected metal ions using a specific this compound derivative.

The method demonstrates high sensitivity, with detection limits in the micrograms per liter (µg/L) range, and has been successfully applied to the analysis of water samples and pharmaceutical preparations, with recoveries exceeding 98% ekb.eg. This underscores the reliability and accuracy of using this compound derivatives for trace metal analysis.

Separation Methodologies

The complexing properties of this compound derivatives are also valuable in separation science. One effective technique is flotation, which is used for the preconcentration and separation of heavy metals from various sample types ekb.eg.

In the context of the aforementioned hydrazinecarbothiohydrazide derivative, the formed metal complexes can be isolated from the aqueous solution via flotation using an anionic surfactant such as oleic acid ekb.eg. This process involves the hydrophobic metal-ligand complexes adhering to air bubbles, which then rise to the surface and form a scum layer that can be physically separated. This method has been shown to achieve a preconcentration factor of 200, significantly enhancing the ability to detect and quantify trace amounts of metal ions ekb.eg.

The separation is influenced by several factors, including the pH of the solution, the concentrations of the ligand and surfactant, and temperature. By optimizing these parameters, a high degree of separation efficiency can be achieved, making flotation an attractive method for the separation of metal ions from environmental, biological, and pharmaceutical samples ekb.eg.

Corrosion Inhibition Studies

This compound and its derivatives have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. The effectiveness of these compounds lies in their molecular structure, which typically contains heteroatoms such as nitrogen and sulfur, as well as multiple bonds. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that mitigates corrosion.

The inhibition mechanism involves the blocking of active corrosion sites on the metal surface. Organic inhibitors like this compound derivatives can adsorb onto the metal-solution interface through various mechanisms, including electrostatic attraction, interaction between uncharged electron pairs and the metal, and interaction of π-electrons with the metal surface nih.govscilit.com.

A study on a novel hydrazinecarbothioamide derivative as a corrosion inhibitor for mild steel in 1.0 M HCl demonstrated high inhibition efficiency, reaching up to 96.5% at a concentration of 5.0 mM nih.govscilit.com. The adsorption of this inhibitor on the mild steel surface was found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film nih.gov.

Table 2: Corrosion Inhibition Efficiency of a Hydrazinecarbothioamide Derivative on Mild Steel in 1.0 M HCl nih.govscilit.com

Inhibitor Concentration (mM) Inhibition Efficiency (%)
0.1 75.2
0.5 88.9
1.0 92.1
3.0 95.3

This interactive table illustrates the increasing corrosion inhibition efficiency with higher concentrations of the hydrazinecarbothioamide derivative.

The presence of sulfur and nitrogen atoms in the dithiocarbamate (B8719985) group is crucial for the strong coordination with the metal surface, leading to effective corrosion inhibition. The general trend for the strength of coordination bonds and, consequently, inhibition efficiency is O < N < S < P nih.gov. This highlights the inherent advantage of sulfur-containing compounds like this compound in corrosion protection.

Role in Agrochemical and Industrial Formulations

The chemical properties of this compound and its derivatives, particularly their ability to chelate metals and exhibit biological activity, make them relevant in agrochemical and industrial applications.

In the agrochemical sector, dithiocarbamate derivatives are known to exhibit fungicidal and herbicidal activities cymitquimica.com. The monopotassium salt of this compound, for instance, is noted for its potential in agricultural chemistry due to these properties cymitquimica.com. The biological activity of such compounds is often linked to their ability to interfere with essential metal-containing enzymes in fungi and plants.

In industrial settings, the chelating nature of this compound is a key property. It can form stable complexes with various metal ions, which is beneficial in applications such as wastewater treatment, where the removal of heavy metals is crucial cymitquimica.com. The ability to selectively bind with certain metals also opens up possibilities for its use in hydrometallurgical processes for metal recovery and purification.

Exploration of Biological Activity at the Molecular and Mechanistic Level

Antimicrobial Activity Studies (Excluding Clinical Human Trial Data)

Hydrazinecarbodithioic acid derivatives have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of this compound, particularly its heterocyclic forms like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, have demonstrated notable antibacterial and antifungal properties. For instance, certain hydrazinecarbothioamide derivatives and their corresponding triazoles have shown significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL against strains like Bacillus cereus and Staphylococcus aureus. mdpi.com One particular oxadiazole derivative displayed promising antifungal activity against Candida parapsilosis, also with a MIC of 32 µg/mL. mdpi.com However, the antifungal activity of these compounds is generally reported to be poor against other fungal species like Candida glabrata. mdpi.com

A series of newly synthesized hydrazinecarbothioamides bearing a 5H-dibenzo[a,d] researchgate.netannulene moiety, along with their 1,2,4-triazole (B32235) derivatives, were evaluated for their antimicrobial activity against a panel of bacteria and the fungus Candida albicans. frontiersin.org

The table below summarizes the minimum inhibitory concentrations (MIC) of selected hydrazinecarbothioamide and its heterocyclic derivatives against various microbial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)
HydrazinecarbothioamideHydrazinecarbothioamide 2Staphylococcus aureus32
Hydrazinecarbothioamide 2Bacillus cereus64
1,2,4-TriazoleTriazole 4Bacillus cereus32
Triazole 4Staphylococcus aureus64
Triazoles 5-6Various Bacteria32
1,3,4-OxadiazoleOxadiazole 17Candida parapsilosis32

Significant research has been directed towards the tuberculostatic potential of this compound derivatives. A notable study involved the synthesis of novel S-esters of 2-(4-nitrobenzoyl)this compound and S,S′-diesters of (4-nitrobenzoyl)carbonohydrazonodithioic acid. nih.gov These compounds were screened in vitro for their activity against Mycobacterium tuberculosis H37Rv standard strain, a sensitive strain (192), and a drug-resistant strain (210). nih.gov

Many of the synthesized derivatives exhibited moderate tuberculostatic activity, with MIC values generally ranging from 25 to 100 μg/cm³. nih.gov For comparison, the standard drug isoniazid (B1672263) (INH) had MIC values of 0.5 to 1.1 μg/cm³, while pyrazinamide (B1679903) (PZA) showed values between 25 to 40 μg/cm³. nih.gov

Among the tested compounds, 5-(4-nitrophenyl)-1,3,4-oxadiazoles 10 and 18 were the most active, with MIC values ranging from 6.2 to 25 μg/cm³. nih.gov Dimethyl 4-nitrobenzoylcarbonohydrazonodithioate (compound 1) also demonstrated noteworthy activity, with MIC values of 25 μg/cm³ against the H37Rv strain, 12.5 μg/cm³ against the sensitive strain 192, and 50 μg/cm³ against the resistant strain 210. nih.gov Earlier studies have also highlighted the high in vitro tuberculostatic activity of S-methyl and S,S′-dimethyl amino(pyridin-2-ylmethylene)carbonohydrazonodithioates, with MIC values of 3.13 μg/cm³. nih.gov

The following table presents the tuberculostatic activity of selected this compound derivatives.

CompoundM. tuberculosis StrainMIC (μg/cm³)
Dimethyl 4-nitrobenzoylcarbonohydrazonodithioate (1)H37Rv25
Sensitive Strain 19212.5
Resistant Strain 21050
5-(4-Nitrophenyl)-1,3,4-oxadiazole (10)Sensitive Strain 1926.2-12.5
H37Rv6.2-12.5
Resistant Strain 21025
5-(4-Nitrophenyl)-1,3,4-oxadiazole (18)Sensitive Strain 1926.2-12.5
H37Rv6.2-12.5
Resistant Strain 21025
Isoniazid (Reference)0.5-1.1
Pyrazinamide (Reference)25-40

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity has been a key area of investigation. For tuberculostatic agents, it was initially hypothesized that the planarity of the molecule, facilitated by intramolecular hydrogen bonding, correlates with high activity. nih.gov This was observed in highly active S-methyl and S,S′-dimethyl amino(pyridin-2-ylmethylene)carbonohydrazonodithioates. nih.gov

However, further studies on 2-(4-nitrobenzoyl)hydrazinecarbodithioates revealed that this correlation is not always straightforward. nih.gov The most active compound in one study, which had a nitro group at the C-4 position, was not planar and could not form an intramolecular hydrogen bond. nih.gov Conversely, a derivative with a nitro group at the C-2 position, which was nearly planar, did not show the expected high activity. nih.gov This suggests that while molecular geometry is important, other factors also significantly influence tuberculostatic potency.

General SAR studies on hydrazide derivatives have indicated that the presence of certain substituents can greatly affect their biological activity. researchgate.net For instance, the introduction of lipophilic groups can enhance antibacterial activity by facilitating easier passage through the bacterial cell membrane. researchgate.net The type and position of substituents on aromatic rings attached to the hydrazide scaffold are also crucial in determining the antimicrobial spectrum and potency.

The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been proposed based on studies of related hydrazide-hydrazone compounds. One plausible mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that the antibacterial potency of some hydrazide-hydrazones may be linked to their ability to form strong binding interactions within the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govresearchgate.net

Another potential target is β-carbonic anhydrase in bacteria such as E. coli. The inhibition of this enzyme can disrupt essential physiological processes in the pathogen. Furthermore, some derivatives are thought to interfere with cell wall biosynthesis. For example, certain thiosemicarbazide (B42300) derivatives, which share structural similarities, are believed to act by inhibiting D-alanine:D-alanine ligase (Ddl), an enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Anticancer and Cytotoxic Investigations

In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents. These investigations have primarily focused on synthesizing new analogs and evaluating their cytotoxicity against various cancer cell lines.

A key strategy for enhancing the cytotoxic potential of this compound derivatives has been the formation of metal complexes. It has been observed that the metal-complexed forms of hydrazine (B178648) derivatives often exhibit significantly greater antimicrobial and anticancer activity compared to the free ligands. researchgate.netgranthaalayahpublication.org This enhanced bioactivity is attributed to factors such as increased stability, better bioavailability, and more effective interaction with biological targets like DNA. granthaalayahpublication.org

For example, two platinum(II) complexes with methyl hydrazinecarbodithioate derivatives of indolin-2-one demonstrated substantially stronger antiproliferative activity against HCT-116, MCF-7, and MDA-MB-231 cancer cell lines than the corresponding uncomplexed ligands. nih.gov The IC50 values for the platinum complexes ranged from 1.89 to 5.60 µM, whereas the ligands alone had IC50 values in the range of 6.52 to 35.13 µM. nih.gov These complexes are believed to induce apoptosis by binding non-covalently to DNA. nih.gov

The introduction of different substituents and fused-ring systems to the core hydrazide structure is another approach to modulate cytotoxic activity. Studies on various carbazole (B46965) derivatives, including carbazole hydrazides and hydrazones, have shown that increasing molecular flexibility by introducing rotatable bonds can lead to better inhibitory activity against cancer cells. nih.govresearchgate.net In one study, a carbazole hydrazone derivative exhibited high inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines, with IC50 values of 11.8 µM and 9.77 µM, respectively. researchgate.net

The table below presents the cytotoxic activity of selected hydrazinecarbodithioate derivatives and their metal complexes against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Platinum(II) complex 7aHCT-1161.89-5.60
MCF-71.89-5.60
MDA-MB-2311.89-5.60
Platinum(II) complex 7bHCT-1161.89-5.60
MCF-71.89-5.60
MDA-MB-2311.89-5.60
Ligand 6a (uncomplexed)HCT-1166.52-35.13
MCF-76.52-35.13
MDA-MB-2316.52-35.13
Ligand 6b (uncomplexed)HCT-1166.52-35.13
MCF-76.52-35.13
MDA-MB-2316.52-35.13
Carbazole hydrazone 14a7901 (gastric adenocarcinoma)11.8
A875 (human melanoma)9.77

Enzyme Inhibition Studies and Biomolecular Interactions

The dithiocarbamate (B8719985) functional group is a known inhibitor of several enzyme families, most notably metalloenzymes like carbonic anhydrases (CAs). nih.govrsc.org Carbonic anhydrases are zinc-containing enzymes that play a critical role in processes such as pH regulation and CO₂ transport.

Studies on various dithiocarbamates have demonstrated potent, low-nanomolar inhibition of several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.gov The primary mechanism of inhibition involves the direct coordination of the dithiocarbamate group to the zinc ion located in the enzyme's active site. nih.govrsc.org This interaction blocks the binding of the natural substrate, effectively halting the enzyme's catalytic activity.

Ligand-Biomolecule Binding Characterization

Dithiocarbamates are classified as versatile, mono-anionic chelating ligands. tuni.fi The two sulfur atoms of the dithiocarbamate group can bind to a metal ion in a bidentate fashion, forming a stable four- or five-membered ring. researchgate.net This chelation is a key feature of its interaction with biomolecules, particularly metalloproteins.

X-ray crystallography studies of dithiocarbamate derivatives complexed with carbonic anhydrase II (hCA II) have provided definitive structural evidence for the binding mode. nih.gov These studies show the inhibitor coordinating to the Zn²⁺ ion in the active site in a monodentate manner through one of its sulfur atoms. rsc.org This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic cycle. The inhibitor's binding is further stabilized by numerous favorable interactions, including hydrogen bonds, with nearby amino acid residues in the active site, such as Thr199. nih.gov

Computational Docking for Interaction Prediction

While specific computational docking studies for the parent compound this compound are not extensively detailed in the literature, this method is widely applied to its derivatives to predict and analyze their interactions with biological targets. nih.govnih.govnih.gov Molecular docking is a computational technique that simulates the binding of a ligand (the inhibitor) into the active site of a target protein (the enzyme) to predict its preferred binding mode and affinity. nih.gov

In a typical docking study involving a dithiocarbamate derivative and a target enzyme like carbonic anhydrase, the following steps are taken:

Preparation of Structures: High-resolution 3D structures of the target protein are obtained from crystallographic databases, and the 3D structure of the ligand is generated and optimized.

Docking Simulation: The ligand is placed into the defined active site of the protein using specialized software. The program then explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The pose with the lowest binding energy is typically considered the most probable binding mode. nih.gov

Interaction Analysis: The best-ranked pose is analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov

These computational predictions provide valuable insights into the structure-activity relationships (SAR) of inhibitors and guide the design of new, more potent compounds.

Computational Tool/MethodPurpose in Ligand Interaction StudiesInformation Gained
Molecular Docking Predicts the preferred binding pose of a ligand within a protein's active site.Binding affinity (scoring), orientation, key interacting residues.
Molecular Dynamics (MD) Simulation Simulates the movement of the protein-ligand complex over time.Stability of binding interactions, conformational changes.
Binding Free Energy Calculation Estimates the strength of the ligand-protein interaction.Quantitative prediction of binding affinity.
Interaction Profilers (e.g., PLIP) Analyzes and visualizes the non-covalent interactions in a complex.Identification of hydrogen bonds, hydrophobic contacts, π-stacking, etc.

Q & A

Q. What are the standard synthetic protocols for preparing hydrazinecarbodithioic acid derivatives?

this compound derivatives are typically synthesized by reacting hydrazides (e.g., 4-nitrobenzohydrazide) with carbon disulfide and alkyl halides in the presence of a base like triethylamine. For example, S-esters and S,S'-diesters are formed via nucleophilic substitution, with reaction conditions optimized at reflux temperatures (343–353 K) in ethanol or tetrahydrofuran . Characterization involves elemental analysis and spectroscopic methods (IR, NMR, MS) to confirm purity and structure .

Q. How are this compound derivatives characterized for structural validation?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=S stretches at ~1200 cm⁻¹).
  • NMR (¹H/¹³C) confirms proton environments and carbon frameworks.
  • Mass spectrometry verifies molecular ion peaks and fragmentation patterns.
  • Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and planarity, critical for structure-activity studies .

Q. What in vitro assays are used to screen this compound derivatives for antimicrobial activity?

Tuberculostatic activity is assessed against Mycobacterium tuberculosis strains using microdilution assays to determine minimal inhibitory concentrations (MICs). Compounds are tested at serial dilutions (e.g., 3.1–100 µg/mL) in Middlebrook 7H9 broth, with activity compared to standard drugs like isoniazid .

Q. How does planarity influence the biological activity of these derivatives?

Planarity enhances molecular interactions with bacterial targets (e.g., enzyme active sites). Derivatives with intramolecular hydrogen bonds (e.g., 2-(4-nitrobenzoyl)hydrazinecarbodithioates) exhibit higher tuberculostatic activity. Steric hindrance from substituents like methyl groups disrupts planarity, reducing efficacy .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

Cross-referencing multiple techniques is essential. For example, ambiguous NMR signals may be clarified via 2D experiments (COSY, HSQC), while crystallographic data (SCXRD) can confirm tautomeric forms or regiochemistry. Discrepancies in mass spectra may require high-resolution MS (HRMS) to distinguish isobaric species .

Q. What strategies optimize synthetic yields of S,S'-diesters with bulky substituents?

Bulky substituents (e.g., N-methyl groups) reduce reactivity due to steric effects. Yield optimization involves:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Increasing reaction times (6–12 hours) under reflux.
  • Employing excess alkyl halides to drive equilibrium .

Q. How do coordination complexes of this compound affect bioactivity?

Complexation with metals (e.g., copper, boron) can enhance stability and activity. For example, copper complexes of [1-(2-pyridinyl)ethylidene]-hydrazinecarbodithioic acid show altered electronic properties, improving interactions with bacterial membranes. Characterization via UV-Vis, EPR, and SCXRD reveals geometry-activity relationships .

Q. What challenges arise in refining crystal structures of this compound derivatives?

Twinned crystals or weak diffraction require advanced refinement tools (e.g., SHELXL). Strategies include:

  • Applying twin law matrices for data integration.
  • Using restraints for disordered solvent molecules.
  • Validating hydrogen bonding networks via Hirshfeld surface analysis .

Q. How can heterocyclization reactions expand the diversity of derivatives?

Base- or acid-mediated cyclization of this compound salts generates fused heterocycles (e.g., 1,3,4-thiadiazoles). For example, treating potassium salts with alkyl halides yields S-substituted derivatives, while amines induce ring expansion. These reactions diversify scaffolds for SAR studies .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like enoyl-ACP reductase. DFT calculations assess electronic properties (HOMO-LUMO gaps), while MD simulations evaluate stability in biological environments. These methods guide rational design of planar, bioavailable derivatives .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of reactive intermediates.
  • Crystallography : Optimize crystal growth via slow evaporation in THF/ethanol mixtures .
  • Bioassays : Include cytotoxicity screening (e.g., against HEK-293 cells) to differentiate antimicrobial and toxic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.